molecular formula C12H15NO3 B12901293 Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate CAS No. 87190-48-5

Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

Katalognummer: B12901293
CAS-Nummer: 87190-48-5
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: YNOFIABBMDYBNA-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This specific compound is characterized by its stereochemistry, with the (3R,5R) configuration indicating the spatial arrangement of its atoms. It is of interest in various fields due to its potential biological activities and applications in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The starting materials, such as nitrile oxides and alkenes, are fed into the reactor, where the cycloaddition reaction occurs under controlled conditions. This method allows for the efficient production of the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the isoxazolidine ring to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Various substituted isoxazolidines

Wissenschaftliche Forschungsanwendungen

(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate: The enantiomer of the compound, with different stereochemistry.

    Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate: Without specific stereochemistry, this compound may exhibit different biological activities and reactivity.

    Other isoxazolidine derivatives: Compounds with similar structures but different substituents on the isoxazolidine ring.

Uniqueness

(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (3R,5R) configuration may provide distinct advantages in terms of selectivity and potency in various applications.

Eigenschaften

CAS-Nummer

87190-48-5

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m1/s1

InChI-Schlüssel

YNOFIABBMDYBNA-GHMZBOCLSA-N

Isomerische SMILES

CN1[C@H](C[C@@H](O1)C(=O)OC)C2=CC=CC=C2

Kanonische SMILES

CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.